2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with methylthio, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
- N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- 2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both pyridin-2-ylmethyl and thiophen-3-ylmethyl groups enhances its potential for diverse applications compared to similar compounds with fewer or different substituents.
Properties
IUPAC Name |
2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-23-18-8-3-2-7-17(18)19(22)21(12-15-9-11-24-14-15)13-16-6-4-5-10-20-16/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTSCJAQDYOJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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